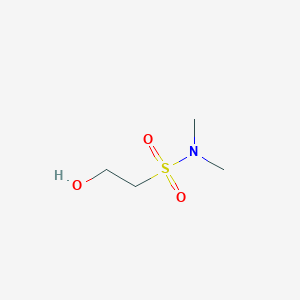
2-Hydroxyethanesulfonic acid dimethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethanesulfonate, also known as 2-Hydroxyethanesulfonic acid or isethionic acid, is an organosulfur compound containing a short chain alkane sulfonate linked to a hydroxyl group . It is a water-soluble liquid used in the manufacture of mild, biodegradable, and high-foaming anionic surfactants .
Molecular Structure Analysis
The molecular weight of 2-Hydroxyethanesulfonic acid dimethylamide is 153.20 . The molecular formula is C4H11NO3S .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxyethanesulfonic acid are as follows: It has a melting point of less than 25 °C, a boiling point of 226℃ at 101.3kPa, a density of 1.344 (estimate), and a refractive index of 1.5090 (estimate). It is soluble in water and slightly soluble in methanol .Scientific Research Applications
Electrochemical Device Additives
2-Hydroxyethanesulfonic acid dimethylamide: is used as an additive in electrochemical devices. It enhances performance properties and stability in electrodes, crucial for the efficiency of various electronic devices .
Electrolytic Solutions
In electrolytic solutions, this compound contributes to improved high-temperature storage properties, charging/discharging cycle properties, and output properties, especially in lithium secondary batteries and lithium ion capacitors .
Organic Synthesis Intermediate
The compound serves as an intermediate in organic synthesis, aiding in the production of acyloxyalkanesulfonic acids, which are important for improving the quality of the final products .
Surfactant Production
Due to its molecular structure, 2-Hydroxyethanesulfonic acid dimethylamide is utilized in the production of surfactants, which are compounds that lower the surface tension between two liquids or a liquid and a solid .
Chemical Manufacturing
Its unique functional groups make it versatile for a broad spectrum of chemical reactions and formulations, making it a valuable asset in chemical manufacturing .
Detection and Measurement
The compound can be detected using gas-liquid chromatography following methylation with diazomethane, which allows for accurate measurement in biological samples .
Sulfonated Compound Production
It contributes to the production of other sulfonated compounds, which have various applications in different industries .
Enhancing Quality Standards
The diverse utility of 2-Hydroxyethanesulfonic acid dimethylamide underscores its significance in enhancing performance and quality standards in batteries, capacitors, and chemical synthesis processes .
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-N,N-dimethylethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-5(2)9(7,8)4-3-6/h6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDLBIGTOVHVLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647550 |
Source


|
| Record name | 2-Hydroxy-N,N-dimethylethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethanesulfonic acid dimethylamide | |
CAS RN |
89747-69-3 |
Source


|
| Record name | 2-Hydroxy-N,N-dimethylethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-N,N-dimethylethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of synthesizing vinyl sulfones and sulfonamides like those mentioned in the paper?
A1: Vinyl sulfones and sulfonamides are important classes of compounds with a wide range of applications. As mentioned in the research, they exhibit various biological activities, including enzyme inhibition. [] This makes them valuable starting points for developing new drugs and pharmaceuticals. Additionally, they serve as versatile building blocks in organic synthesis due to their reactivity as dienophiles, Michael acceptors, and their participation in 1,4-addition and electrocyclization reactions. [] Developing efficient synthetic routes for these compounds, especially for simpler molecules like 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, can facilitate further research and development in these areas.
Q2: How does the synthetic approach described in the paper contribute to the field?
A2: The paper presents a simple, efficient, and general protocol for synthesizing specific vinyl sulfones and sulfonamides. [] The method utilizes readily available starting materials and avoids the need to isolate intermediate mesyl derivatives, making the synthesis more convenient and potentially scalable. [] This streamlined approach can be valuable for researchers exploring the properties and applications of these compounds by providing easier access to these important building blocks.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate](/img/structure/B1326224.png)
![Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate](/img/structure/B1326225.png)





